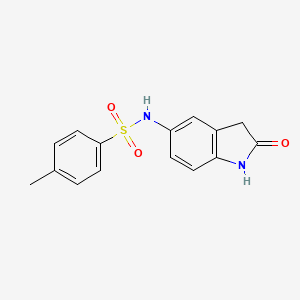

4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

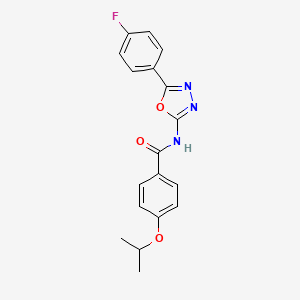

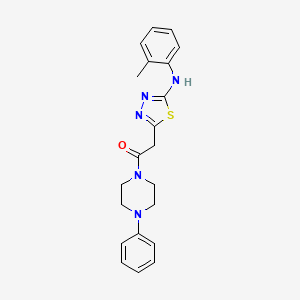

The compound "4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. This particular derivative incorporates a 2-oxoindolin-5-yl group, which is a moiety found in various pharmacologically active compounds. The presence of the methyl group at the para position of the benzenesulfonamide ring may influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the formation of an amide bond between a sulfonamide group and an aromatic or heteroaromatic amine. In the case of "this compound," the synthesis would likely involve the condensation of a suitable 2-oxoindolin-5-yl amine with 4-methylbenzenesulfonyl chloride. While the provided papers do not describe the synthesis of this exact compound, they do detail the synthesis of similar sulfonamide derivatives, which typically require activation of the sulfonamide group and subsequent nucleophilic attack by the amine .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques, such as IR, UV-Vis, NMR, and X-ray crystallography. The Schiff base compound described in paper was characterized by IR, UV-Vis, and single-crystal X-ray diffraction, and similar methods would likely be used to analyze the structure of "this compound." The molecular geometry and vibrational frequencies can be calculated using density functional theory (DFT), which provides insight into the electronic structure and potential reactivity of the compound .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, depending on the substituents attached to the aromatic ring. The presence of the 2-oxoindolin-5-yl group may allow for reactions typical of indoles, such as electrophilic substitutions or nucleophilic additions. The sulfonamide group itself is relatively inert but can be transformed under certain conditions, such as by hydrolysis to the corresponding sulfonamide acid or by reaction with nitrous acid to form a diazonium salt .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would be influenced by its molecular structure. The lipophilicity, solubility, melting point, and other physicochemical parameters are crucial for determining the compound's suitability for drug development. QSAR studies, as mentioned in paper , can provide insights into the relationship between the compound's structure and its biological activity. Theoretical calculations, such as those described in paper , can predict how the compound's energy and properties change in different solvent media, which is important for understanding its behavior in biological systems .

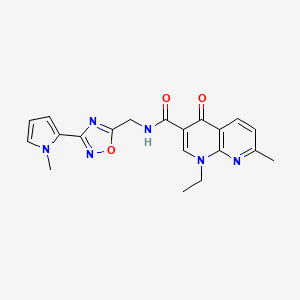

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Evaluation

A study synthesized derivatives of benzenesulfonamide, including compounds structurally related to 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide. These compounds were evaluated for their in vitro antimicrobial and anticancer activities. The results suggested that some derivatives were effective against specific microbial strains and exhibited significant anticancer potential (Kumar et al., 2014).

Carbonic Anhydrase Inhibitory and Anticancer Activity

A related study focused on novel benzenesulfonamides and their role as inhibitors of carbonic anhydrase, a metalloenzyme. These compounds, including variants of this compound, showed significant inhibitory effects on certain carbonic anhydrase isoforms, with potential implications for anticancer therapies (Eldehna et al., 2017).

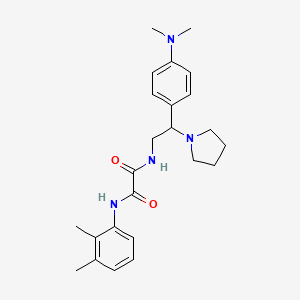

Anticancer Activity and ADMET Studies

Another research synthesized benzenesulfonamide derivatives and evaluated their anticancer activity. These compounds, related to this compound, demonstrated marked anticancer activity in specific cancer cell lines. Additionally, ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies were conducted to assess the pharmacokinetic properties of these compounds (Karakuş et al., 2018).

Applications in Photodynamic Therapy

A study synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including structures similar to this compound. These compounds exhibited high singlet oxygen quantum yields, making them potential candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Anti-HIV Activity

Research on isatine-sulphonamide derivatives, structurally related to this compound, demonstrated potential anti-HIV activity. These compounds were tested for their efficacy against HIV-1 in specific cell lines, suggesting their utility in anti-HIV therapies (Selvam et al., 2008).

Wirkmechanismus

Target of Action

The compound, 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors . They have been shown to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . In particular, some oxindole derivatives have shown promising inhibitory effects on carbonic anhydrase (CA) isoforms and protein kinases .

Mode of Action

The compound interacts with its targets, such as carbonic anhydrase and protein kinases, to exert its biological effects . The exact mode of interaction may vary depending on the specific target. For example, it may inhibit the activity of an enzyme, modulate a receptor’s function, or interfere with a cellular process.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of carbonic anhydrase can disrupt pH regulation and other processes in which bicarbonate ions play a role . Similarly, inhibition of protein kinases can affect signal transduction pathways, leading to changes in cell proliferation, differentiation, and survival .

Pharmacokinetics

The optimization and hybridization strategies used in the design of new compounds aim to produce agents that overcome many side effects and pharmacokinetics problems associated with the use of classical ones .

Result of Action

The compound’s action can lead to various molecular and cellular effects. For example, some oxindole derivatives have shown notable cytotoxicity toward human cancer cell lines . They can induce changes in the cell cycle and apoptosis, leading to growth inhibition and cell death .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-10-2-5-13(6-3-10)21(19,20)17-12-4-7-14-11(8-12)9-15(18)16-14/h2-8,17H,9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUXSCTYMQLEMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2532552.png)

![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2532558.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2532561.png)

![(E)-isopropyl 6-(2-methoxystyryl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2532562.png)

![5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2532563.png)

![Methyl 4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanoate](/img/structure/B2532566.png)